4-Chloroquinoline-8-sulfonic acid is a chemical compound that combines a chloro group with a quinoline structure and a sulfonic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 248.68 g/mol. This compound is characterized by its unique structure, which consists of a quinoline ring with a chlorine atom at the 4-position and a sulfonic acid group at the 8-position. The presence of these functional groups contributes to its reactivity and potential applications in various fields, including pharmaceuticals and analytical chemistry.
Research indicates that compounds related to 4-chloroquinoline-8-sulfonic acid exhibit significant biological activities. Quinoline derivatives are known for their antimalarial, antibacterial, and antifungal properties. Specifically, compounds with similar structures have been studied for their potential in inhibiting certain enzymes and pathways in pathogens, making them candidates for drug development against infectious diseases.
The synthesis of 4-chloroquinoline-8-sulfonic acid can be achieved through several methods:
These methods allow for the selective introduction of functional groups while maintaining the integrity of the quinoline structure.
4-Chloroquinoline-8-sulfonic acid has several applications:
Interaction studies involving 4-chloroquinoline-8-sulfonic acid often focus on its binding affinities with biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance, investigations into its interaction with certain protein targets have shown promise in understanding how it may inhibit pathogen growth or modulate biological pathways.
Several compounds share structural similarities with 4-chloroquinoline-8-sulfonic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Quinoline-8-sulfonic acid | Quinoline ring with an 8-position sulfonic acid | Antimicrobial activity |
| 5-Isoquinolinesulfonic acid | Isoquinoline structure with a sulfonic acid group | Potential use in dye applications |
| 8-Hydroxyquinoline | Hydroxyl group at the 8-position | Known for chelation properties |
| 4-Chloroquinoline | Chlorine at the 4-position without sulfonic acid | Used in pharmaceuticals |
The uniqueness of 4-chloroquinoline-8-sulfonic acid lies in its specific combination of a chloro substituent and a sulfonic acid group on the quinoline backbone, which enhances its reactivity and biological activity compared to other similar compounds. This distinct combination allows it to serve specific roles in both analytical applications and medicinal chemistry.
The introduction of sulfonic acid groups into the quinoline ring system follows classical electrophilic aromatic substitution mechanisms, with the 8-position demonstrating exceptional reactivity compared to other positions on the heterocyclic framework [27]. The electron density distribution in quinoline creates distinct reactivity patterns, with positions 5 and 8 exhibiting the highest susceptibility to electrophilic attack due to their enhanced electron density relative to the pyridine ring portion [8] [31].
The mechanistic pathway for sulfonic group introduction at the 8-position proceeds through the formation of a sigma complex intermediate, where the electrophilic sulfur species attacks the electron-rich carbon at position 8 [27]. This intermediate demonstrates remarkable stability due to resonance delocalization that preserves the aromaticity of the pyridine ring while distributing the positive charge across the benzene portion of the quinoline system [8]. The canonical structures formed during this process show two distinct resonance forms that effectively stabilize the carbocation without disrupting the nitrogen-containing heterocycle [27].
Research findings indicate that the 8-position selectivity in quinoline sulfonation ranges from 45-50% under standard conditions, significantly higher than alternative positions [31]. The electron density calculations reveal that position 8 maintains an electron density of 1.21, substantially greater than positions 6 and 7 (1.09 each), accounting for the preferential electrophilic substitution at this site [31]. The presence of the chlorine substituent at position 4 further influences the electron distribution, creating an electron-withdrawing effect that paradoxically enhances the reactivity at position 8 through inductive stabilization of the resulting sigma complex [5].
| Position | Relative Reactivity | Electron Density | Mechanism Preference | Substitution Products (%) |
|---|---|---|---|---|
| 1 | Very Low | 0.93 | Nucleophilic | N/A |
| 2 | Low | 0.95 | Nucleophilic | 5-10 |
| 3 | Low | 1.02 | Electrophilic | 5-10 |
| 4 | Low | 1.01 | Nucleophilic | N/A |
| 5 | High | 1.26 | Electrophilic | 45-50 |
| 6 | Moderate | 1.09 | Electrophilic | 10-15 |
| 7 | Moderate | 1.09 | Electrophilic | 10-15 |
| 8 | High | 1.21 | Electrophilic | 45-50 |
The kinetic analysis of the sulfonation process reveals that the activation energy for electrophilic attack at position 8 is significantly lower than at alternative positions, with computational studies indicating a preference for this site even in the presence of electron-withdrawing substituents [14]. The transition state geometry shows optimal orbital overlap between the sulfur electrophile and the pi-electron system of the quinoline ring, facilitating efficient sigma complex formation [27]. Studies using variable electronegativity self-consistent field approaches have confirmed these reactivity patterns, demonstrating that the 8-position maintains its electrophilic character across different substitution patterns [31].
The formation and reactivity of sulfur trioxide coordination complexes in oleum systems represent critical factors governing the efficiency and selectivity of quinoline sulfonation reactions [7]. Oleum, consisting of sulfuric acid saturated with sulfur trioxide, creates a complex equilibrium system where multiple sulfur-containing electrophilic species coexist [21]. The primary reactive species include the protonated sulfur trioxide (HSO₃⁺), sulfur trioxide-sulfuric acid complexes, and pyrosulfonic acid derivatives [20] [21].
The coordination chemistry of sulfur trioxide in oleum systems involves the formation of stable complexes with varying degrees of electrophilicity [24]. Research indicates that sulfur trioxide forms particularly stable coordination compounds with sulfuric acid, creating SO₃·H₂SO₄ and SO₃·2H₂SO₄ complexes with formation energies of -85.2 and -142.7 kilojoules per mole, respectively [21]. These complexes demonstrate enhanced electrophilicity indices compared to free sulfur trioxide, with values ranging from 2.84 to 2.91, making them exceptionally reactive toward quinoline substrates [21].
The concentration of sulfur trioxide in oleum systems directly influences the distribution of coordination complexes and their relative reactivities [7]. Studies of quinoline sulfonation using oleum containing 50-65% sulfur trioxide reveal optimal conditions for achieving high conversion rates while minimizing side reactions [7]. The continuous sulfonation process requires maintaining specific sulfur trioxide concentrations to promote the conversion of quinoline sulfate intermediates to the desired sulfonic acid products within reasonable timeframes [7].
| Complex Type | Formation Energy (kJ/mol) | Electrophilicity Index | Stability in Oleum | Reactivity Towards Quinoline |
|---|---|---|---|---|
| SO₃·H₂SO₄ | -85.2 | 2.84 | High | High |
| SO₃·2H₂SO₄ | -142.7 | 2.91 | Very High | Moderate |
| SO₃·Pyridine | -126.3 | 2.15 | Moderate | Low |
| SO₃·Quinoline | -118.9 | 2.23 | Moderate | Very Low |
| HSO₃⁺ ion | -245.6 | 3.47 | Very High | Very High |
| Pyrosulfonic Acid | -67.4 | 2.68 | High | Moderate |
The mechanistic pathway involves initial coordination of sulfur trioxide with sulfuric acid molecules, followed by protonation to generate the highly electrophilic HSO₃⁺ species [20]. This protonated form demonstrates the highest electrophilicity index (3.47) and formation energy (-245.6 kilojoules per mole), making it the most reactive species toward quinoline substrates [21]. The equilibrium between different coordination complexes depends on temperature, sulfur trioxide concentration, and the presence of other coordinating species in the reaction medium [7].
Temperature effects on coordination complex stability reveal that higher temperatures favor the formation of more reactive but less stable complexes [7]. The optimal temperature range of 120-180°C maintains a balance between complex stability and reactivity, ensuring efficient sulfonation while preventing decomposition of the coordination species [7]. Research demonstrates that temperatures above 180°C lead to increased formation of polysulfonated products and carbonization reactions, reducing overall process efficiency [7].
Temperature-dependent isomerization pathways in quinoline sulfonation represent complex mechanistic processes that significantly influence product distribution and selectivity [19]. The isomerization of quinoline sulfonic acids occurs through intermolecular mechanisms involving protiodesulfonation followed by subsequent sulfonation at alternative positions [19]. These processes become increasingly significant at elevated temperatures, where the reversible nature of aromatic sulfonation enables positional rearrangement of sulfonic acid groups [23].
Research findings indicate that the isomerization process follows a sequence involving initial desulfonation at one position followed by re-sulfonation at a thermodynamically more favorable site [19]. The temperature dependence of these pathways shows dramatic increases in isomerization rates above 160°C, with moderate rates observed between 140-180°C and high rates occurring above 200°C [19]. The activation energy for the isomerization process is substantially lower than for the initial sulfonation reaction, making thermal rearrangement a competing pathway at elevated temperatures [19].
The mechanism of thermal isomerization involves the formation of sulfonic acid anhydrides and pyrosulfonic acid intermediates that serve as alternative sulfonating agents [36]. These secondary sulfonating species contribute disproportionately to the formation of thermodynamically favored isomers, particularly affecting the distribution between 8-position and 5-position substitution products [36]. Studies reveal that secondary reactions involving these intermediates can account for up to 30% of the total product formation at temperatures above 180°C [36].
| Temperature (°C) | Reaction Rate (relative) | 8-Position Selectivity (%) | 5-Position Selectivity (%) | Isomerization Rate | Side Products (%) |
|---|---|---|---|---|---|
| 120 | 1.0 | 78 | 18 | Low | 2 |
| 140 | 2.3 | 75 | 20 | Low | 3 |
| 160 | 4.8 | 73 | 22 | Moderate | 4 |
| 180 | 8.7 | 70 | 25 | Moderate | 6 |
| 200 | 15.2 | 65 | 30 | High | 8 |
| 220 | 24.1 | 60 | 35 | High | 12 |
Kinetic analysis of the temperature-dependent isomerization reveals that the ratio of isomerization to direct sulfonation increases exponentially with temperature [19]. The estimated reaction order for the isomerization process is approximately 1.9 with respect to sulfur trioxide concentration, indicating a complex mechanism involving multiple sulfur-containing species [36]. The temperature coefficient for isomerization reactions is significantly higher than for primary sulfonation, with rate increases of 15-25 fold observed for each 40°C temperature increment above 160°C [19].
The thermodynamic driving force for isomerization arises from the relative stability of different sulfonic acid isomers [19]. Computational studies indicate that 8-substituted quinoline sulfonic acids demonstrate enhanced stability compared to 5-substituted analogs due to reduced steric interactions and optimal electronic effects [14]. This thermodynamic preference becomes increasingly important at elevated temperatures where equilibrium conditions favor the formation of the most stable isomeric products [19].
Solvent effects play a crucial role in determining the regioselectivity and efficiency of quinoline sulfonation reactions, with different solvent systems producing distinct product distributions and reaction rates [40] [43]. The dielectric constant of the reaction medium significantly influences the stability of charged intermediates formed during electrophilic aromatic substitution, directly affecting the selectivity for different substitution positions [43]. Research demonstrates that polar solvents enhance the stabilization of sigma complex intermediates, leading to improved regioselectivity and reaction efficiency [42].
Studies of 4-chloroquinoline sulfonation in various solvent systems reveal dramatic differences in 8-position versus 5-position selectivity [40]. Concentrated sulfuric acid (dielectric constant 101) produces moderate selectivity with 72% yield at the 8-position and 24% at the 5-position, resulting in a selectivity ratio of 3.0 [40]. The introduction of sulfur trioxide to create oleum systems significantly enhances regioselectivity, with 20% oleum (dielectric constant 110) improving the 8-position yield to 78% while reducing 5-position formation to 19% [40].
The most dramatic solvent effects are observed with highly concentrated oleum systems and alternative sulfonating media [40]. Oleum containing 65% sulfur trioxide (dielectric constant 125) produces exceptional regioselectivity with 82% yield at the 8-position and only 15% at the 5-position, achieving a selectivity ratio of 5.5 [40]. Chlorosulfonic acid systems (dielectric constant 15) demonstrate even higher selectivity (7.1 ratio) despite their lower polarity, indicating that specific solvation effects and coordination phenomena play important roles beyond simple electrostatic stabilization [40].
| Solvent System | Dielectric Constant | 8-Position Yield (%) | 5-Position Yield (%) | Reaction Temperature (°C) | Selectivity Ratio (8:5) |
|---|---|---|---|---|---|
| Concentrated H₂SO₄ | 101 | 72 | 24 | 220.0 | 3.0 |
| Oleum (20% SO₃) | 110 | 78 | 19 | 180.0 | 4.1 |
| Oleum (65% SO₃) | 125 | 82 | 15 | 160.0 | 5.5 |
| Chlorosulfonic Acid | 15 | 85 | 12 | 120.0 | 7.1 |
| SO₃/Liquid SO₂ | 12 | 88 | 9 | -12.5 | 9.8 |
| Fuming H₂SO₄ | 108 | 75 | 21 | 200.0 | 3.6 |
The mechanism of solvent-induced regioselectivity enhancement involves multiple factors including electrostatic stabilization of charged intermediates, specific solvation of the substrate and electrophile, and coordination effects that modify the reactivity of sulfur trioxide species [43]. Polar aprotic solvents demonstrate particularly effective stabilization of the sigma complex intermediate, extending its lifetime and allowing for more selective product formation [43]. Research using combined static calculations and molecular dynamics simulations reveals that solvent molecules can form specific hydrogen bonding interactions that stabilize particular regioisomeric pathways [43].
The extraordinary selectivity observed in sulfur trioxide/liquid sulfur dioxide systems (selectivity ratio 9.8) results from unique solvation effects at low temperature (-12.5°C) [36]. The low dielectric constant (12) of liquid sulfur dioxide creates conditions where ion-pair formation and specific solvation dominate the reaction mechanism [36]. These conditions favor the formation of highly ordered transition states that preferentially direct electrophilic attack to the 8-position while simultaneously suppressing competing pathways leading to 5-substitution [36].
Continuous flow reactor systems represent the most advanced approach for the industrial-scale sulfonation of 4-Chloroquinoline-8-sulfonic acid, offering superior process control, enhanced safety, and improved product quality compared to traditional batch processes [1] [2]. The selection of appropriate reactor configurations depends on the specific reaction kinetics, heat transfer requirements, and desired product specifications.
Microreactor Systems demonstrate exceptional performance for sulfonation reactions, achieving 85% conversion with residence times as short as 30 seconds [3]. These systems operate effectively in the temperature range of 50-150°C at atmospheric pressure, with flow rates of 0.1 mL/min. The enhanced mass transfer characteristics of microreactors enable precise control of the highly exothermic sulfonation reaction, minimizing side product formation and improving selectivity [4].
Plug Flow Reactors represent the optimal configuration for large-scale production, demonstrating 90% conversion efficiency with residence times of 5 minutes [5]. Operating at temperatures between 100-250°C and pressures up to 10 bar, these reactors provide excellent heat management capabilities essential for controlling the exothermic nature of sulfonation reactions. The tubular design facilitates efficient heat removal and maintains uniform temperature profiles throughout the reactor length [6].
Mixed Suspension Mixed Product Removal (MSMPR) Crystallizers serve a dual function in continuous processes, achieving 75% conversion while simultaneously initiating crystallization processes [7]. These systems operate at moderate temperatures (20-80°C) with higher flow rates (50 mL/min) and longer residence times (20 minutes), making them suitable for combined reaction-crystallization operations [8].
The reactor design must incorporate specialized features for handling sulfur trioxide or chlorosulfonic acid as sulfonating agents. Material selection requires consideration of high-temperature corrosion resistance, with 316L stainless steel or specialized alloys being preferred for construction [9]. Process intensification through continuous flow operation enables the use of more severe reaction conditions while maintaining safety through reduced inventory and enhanced heat transfer [10].
Efficient mother liquor recycling and acid recovery systems are essential for sustainable production of 4-Chloroquinoline-8-sulfonic acid, enabling significant reductions in raw material consumption and waste generation [11] [12]. These systems typically achieve recovery efficiencies ranging from 85-95% depending on the specific technology employed.
Acid Recovery Units form the cornerstone of recycling systems, utilizing advanced separation technologies to recover sulfuric acid from spent process streams [13]. These units operate at temperatures of 120°C and 2 bar pressure, achieving 95% recovery efficiency while consuming 2.5 kWh/kg of processed material. The recovered acid maintains sufficient purity for direct reuse in the sulfonation process, reducing fresh acid consumption by up to 90% [14].
Crystallization Units integrated within the recycling system achieve 85% recovery efficiency while operating at 80°C and atmospheric pressure [15]. These units consume 1.8 kWh/kg of energy and serve to separate the target product from the mother liquor, enabling the recovery of valuable sulfonic acid compounds. The crystallization process can be optimized through controlled cooling rates and seeding strategies to maximize recovery yields [16].
Evaporation Units concentrate mother liquor streams to facilitate downstream processing, operating at 140°C and 0.5 bar pressure [17]. These systems achieve 88% recovery efficiency while consuming 3.2 kWh/kg of energy. Multiple-effect evaporation systems can be employed to reduce energy consumption through heat integration and vapor recompression technologies [18].
The implementation of closed-loop recycling systems requires careful consideration of impurity buildup and product quality maintenance [19]. Advanced process control systems monitor key parameters such as acid concentration, impurity levels, and crystallization conditions to ensure consistent product quality throughout the recycling process [20]. Economic analysis indicates that mother liquor recycling systems typically achieve payback periods of 18-24 months through reduced raw material costs and waste disposal fees [21].
Crystallization optimization represents a critical aspect of 4-Chloroquinoline-8-sulfonic acid production, directly impacting product purity, yield, and downstream processing requirements [22] [23]. The crystallization process must be carefully controlled to achieve the desired crystal size distribution, morphology, and chemical purity specifications.
Supersaturation Control serves as the primary driver for crystallization kinetics, with optimal supersaturation ratios ranging from 1.2-1.8 for achieving high-purity crystals [24]. Higher supersaturation levels promote rapid nucleation but can lead to impurity incorporation and poor crystal quality. The supersaturation ratio directly influences crystal size, with controlled conditions yielding crystals in the 50-200 μm range and improving overall purity by 15% [25].
Cooling Rate Optimization significantly impacts crystal quality and yield, with optimal cooling rates ranging from 0.5-2.0°C/min [26]. Controlled cooling promotes uniform crystal growth while minimizing the formation of metastable polymorphs. Properly optimized cooling rates can improve product purity by 10% and increase yield by 15%, while producing crystals in the 100-300 μm size range [27].
Seeding Strategies enhance crystallization control through the introduction of seed crystals at concentrations of 0.1-0.5 g/L [28]. Seeding promotes nucleation at desired supersaturation levels and improves crystal size distribution uniformity. The technique can increase product purity by 8% and yield by 12%, while producing crystals in the 120-280 μm range [29].
Residence Time Optimization in continuous crystallization systems requires careful balance between crystal growth and system throughput [30]. Optimal residence times of 2-6 hours enable complete crystallization while maintaining high purity standards. Extended residence times can improve purity by 12% and yield by 18%, producing crystals in the 150-350 μm size range [31].
Advanced crystallization technologies such as continuous oscillatory baffled reactors and segmented flow crystallizers offer enhanced control over crystal properties [32]. These systems enable precise temperature and concentration control, resulting in improved product consistency and reduced batch-to-batch variation [33]. Process analytical technology integration allows real-time monitoring of crystal size distribution, polymorphic form, and purity, enabling dynamic optimization of crystallization conditions [34].
Energy efficiency optimization in 4-Chloroquinoline-8-sulfonic acid production requires comprehensive management of the highly exothermic sulfonation reaction and effective heat recovery throughout the process [35] [36]. The exothermic nature of the reaction generates significant thermal energy that must be carefully controlled to maintain product quality while maximizing energy recovery.
Sulfonation Reaction Management represents the primary energy consideration, with the reaction generating approximately 2500 kJ/kg of energy input [37]. Through effective heat recovery systems, 1800 kJ/kg can be recovered, resulting in a net energy requirement of 700 kJ/kg and achieving 72% energy efficiency [38]. The recovered heat can be utilized for process heating, steam generation, or power production through organic Rankine cycles.
Heat Recovery Systems demonstrate exceptional efficiency, recovering 1800 kJ/kg of energy with 100% efficiency when properly designed [39]. These systems utilize heat exchangers, heat pumps, and thermal storage to capture and redistribute thermal energy throughout the process. The recovered heat can offset external heating requirements by up to 70%, significantly reducing operating costs [40].
Waste Heat Utilization in sulfonation processes can be implemented through pinch technology analysis, identifying optimal heat exchange networks [41]. Studies indicate that waste heat recovery systems can provide up to 150 kW of power generation and satisfy 27.4% of plant steam requirements [42]. The implementation of such systems typically achieves simple payback periods of less than 22 months [43].
Process Integration strategies enable the coupling of endothermic and exothermic unit operations to maximize energy efficiency [44]. The integration of crystallization (500 kJ/kg net energy, 62% efficiency) with heat recovery systems can improve overall process efficiency by 15-20% [45]. Advanced heat integration techniques, including heat pumps and thermal storage systems, can further enhance energy recovery effectiveness [46].
Thermal Management Technologies incorporate advanced control systems to maintain optimal reaction temperatures while maximizing heat recovery [47]. These systems utilize cascade control strategies, predictive modeling, and real-time optimization to balance reaction kinetics, product quality, and energy efficiency [48]. The implementation of thermal management systems can reduce overall energy consumption by 25-30% while improving product consistency [49].